Stereochemical Determinant of Antifungal Activity: (1R,2S)-Cispentacin vs. (1S,2R)-Enantiomer
The antifungal activity of cispentacin is exclusively conferred by its (1R,2S) stereochemistry. X-ray crystallographic analysis confirmed the absolute configuration as (1R,2S)-2-aminocyclopentane-1-carboxylic acid [1]. In direct comparative antifungal evaluation, the natural enantiomer 8a [(1R,2S)-cis-2-ACPC] demonstrated potent activity against Candida albicans, whereas its antipode 8b [(1S,2R)-cis-2-ACPC] exhibited no detectable antifungal activity under identical assay conditions [1].
| Evidence Dimension | Antifungal activity (Candida albicans) |
|---|---|
| Target Compound Data | Potent antifungal activity |
| Comparator Or Baseline | (1S,2R)-cis-2-ACPC: No activity |
| Quantified Difference | Complete loss of antifungal activity upon stereochemical inversion |
| Conditions | Direct comparative antifungal assay; absolute configuration determined by X-ray crystallography |
Why This Matters
This absolute stereochemical requirement mandates procurement of enantiomerically pure (1R,2S)-cispentacin for any antifungal research application; racemic material will contain 50% inactive antipode that may confound dose-response relationships.
- [1] Iwamoto T, Fujie A, Hashimoto S, Okuhara M, Kohsaka M, Imanaka H, et al. Synthesis and structure determination of FR109615, a new antifungal antibiotic. J Antibiot (Tokyo). 1990;43(5):513-518. View Source
